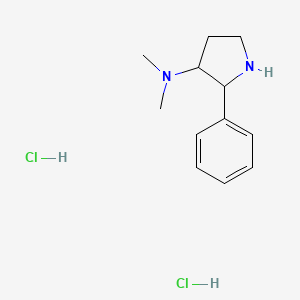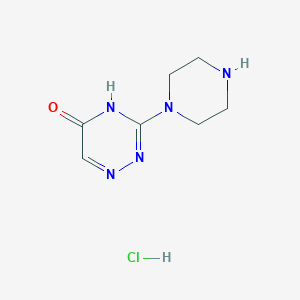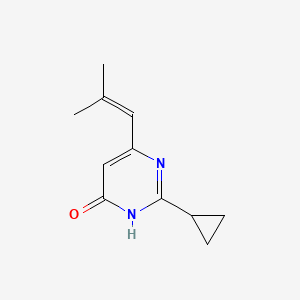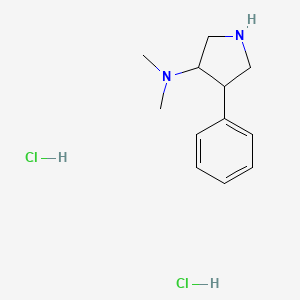
N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride
描述
N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride, also known as DMPA-D, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 213-214°C and a boiling point of 280-281°C. DMPA-D is a derivative of the amino acid proline, and is a useful reagent for organic synthesis due to its ability to form stable complexes with many metals and organic molecules. DMPA-D has been used in a variety of scientific fields, including biochemistry, physiology, and drug delivery.
科学研究应用
N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride has been used in a variety of scientific research applications, including drug delivery, biochemistry, and physiology. In drug delivery, this compound has been used to increase the solubility of drugs, as well as to improve their stability and bioavailability. In biochemistry, this compound has been used to study the mechanisms of action of various enzymes, as well as to study the structure and function of proteins. In physiology, this compound has been used to study the effects of various hormones on the body, as well as to study the effects of various drugs on the body.
作用机制
The mechanism of action of N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride is not fully understood. However, it is believed that this compound acts as a chelating agent, forming complexes with metals and organic molecules. These complexes are then able to interact with proteins and enzymes, thus altering their structure and function. Additionally, this compound is believed to interact with cell membranes, altering their permeability and allowing drugs to be absorbed more efficiently.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. Studies have shown that this compound can increase the solubility of drugs, as well as improve their stability and bioavailability. Additionally, this compound has been shown to interact with proteins and enzymes, altering their structure and function. Finally, this compound has been shown to interact with cell membranes, altering their permeability and allowing drugs to be absorbed more efficiently.
实验室实验的优点和局限性
The main advantage of N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride for lab experiments is its ability to form stable complexes with many metals and organic molecules. This allows it to be used in a variety of scientific research applications, such as drug delivery, biochemistry, and physiology. Additionally, this compound is relatively easy to synthesize and is stable at room temperature.
The main limitation of this compound for lab experiments is its toxicity. This compound is toxic if ingested and should be handled with care. Additionally, this compound should not be used in experiments involving pregnant or lactating women, as it is not known if it can cross the placenta or be passed through breast milk.
未来方向
The future directions for N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride are numerous. For example, further research could be conducted to study the effects of this compound on the body and its potential uses in drug delivery. Additionally, research could be conducted to study the mechanisms of action of this compound and its ability to interact with proteins and enzymes. Finally, research could be conducted to study the effects of this compound on cell membranes and its potential use in drug absorption.
属性
IUPAC Name |
N,N-dimethyl-2-phenylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-14(2)11-8-9-13-12(11)10-6-4-3-5-7-10;;/h3-7,11-13H,8-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIBYJVXSMOXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNC1C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487189.png)
![5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole](/img/structure/B1487192.png)

![2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487194.png)




![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1487202.png)

